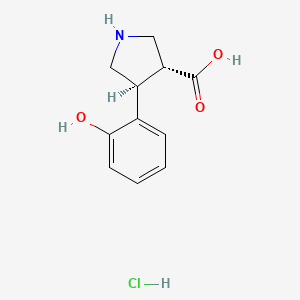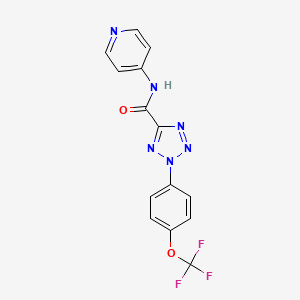![molecular formula C9H14N2OS B2743381 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole CAS No. 2199969-06-5](/img/structure/B2743381.png)
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that consists of a five-membered C3NS ring. The molecule also contains a pyrrolidine ring, which is a type of secondary amine with a five-membered ring structure .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiazole ring and a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions .Scientific Research Applications
Antimicrobial and Antifungal Activities
Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a study presented the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives showing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Rakia Abd Alhameed et al., 2019). Another research effort synthesized imidazolyl thiazolidinedione derivatives, displaying moderately potent antimicrobial activity, with specific compounds showing significant minimum inhibitory concentrations against various strains (P. Moorthy et al., 2014).
Anticancer and Antiangiogenic Effects
Thiazole derivatives have also been explored for their anticancer and antiangiogenic properties. A noteworthy study synthesized novel thioxothiazolidin-4-one derivatives that inhibited tumor growth and induced angiogenesis in mouse models, suggesting their potential as anticancer agents (S. Chandrappa et al., 2010). Additionally, 4-thiazolidinones containing benzothiazole moiety were screened for antitumor activity, with some derivatives showing significant activity against various cancer cell lines (D. Havrylyuk et al., 2010).
Antihypertensive Agents
Research into thiazole derivatives has extended into cardiovascular diseases, with compounds synthesized for potential antihypertensive activity. One study created derivatives with significant electrocardiographic, antiarrhythmic, vasorelaxing, and antihypertensive effects, along with the ability to release nitric oxide, indicating their potential in treating hypertension (S. Bhandari et al., 2009).
Mechanism of Action
Future Directions
The future directions for research on “4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole” could include further exploration of its synthesis, properties, and potential applications. It could also involve studying its interactions with various biological targets and assessing its potential as a therapeutic agent .
properties
IUPAC Name |
4-methyl-2-(1-methylpyrrolidin-3-yl)oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-6-13-9(10-7)12-8-3-4-11(2)5-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHJOPAOTMQUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




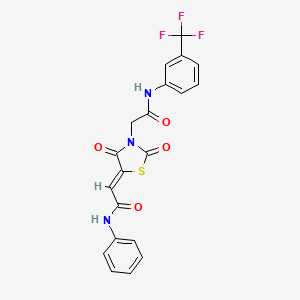


![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)
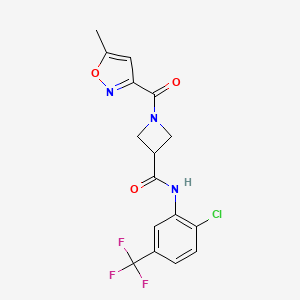
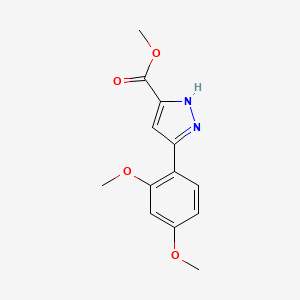
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)
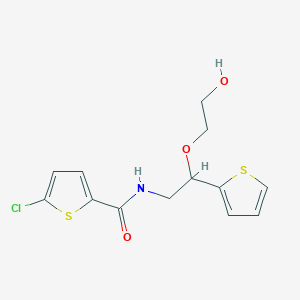
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)
